2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group and a dioxopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product . The reaction conditions are mild, and the yield of the product is generally high.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dioxopyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the dihydropyrimidine derivative.
Substitution: The major products are the halogenated or alkylated derivatives of the compound.
Scientific Research Applications
2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: This compound shares a similar tetrahydro structure but differs in its functional groups.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: This compound has a similar pyrimidine ring but with different substituents.
Uniqueness
2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and dioxopyrimidine ring make it a versatile compound for various applications in scientific research.
Properties
CAS No. |
777-47-9 |
---|---|
Molecular Formula |
C7H8N2O5 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O5/c10-1-2-14-6(12)4-3-5(11)9-7(13)8-4/h3,10H,1-2H2,(H2,8,9,11,13) |
InChI Key |
PGYQFUVZGAZRKS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)OCCO |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)OCCO |
777-47-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.